![molecular formula C25H28N2O4S2 B2618969 2,4,6-trimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005293-97-9](/img/structure/B2618969.png)
2,4,6-trimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has shown great potential in scientific research. This compound is also known as TMSB and has been synthesized using various methods. TMSB has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further research.
Mechanism of Action
TMSB has been found to inhibit the activity of various enzymes, including phosphodiesterases and carbonic anhydrases. In addition, TMSB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. These mechanisms of action may contribute to the anti-cancer and anti-inflammatory effects of TMSB.
Biochemical and Physiological Effects:
TMSB has been found to have a wide range of biochemical and physiological effects. TMSB has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, TMSB has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of TMSB is its wide range of biochemical and physiological effects. TMSB has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a useful compound for various scientific research studies. However, one limitation of TMSB is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are many future directions for research on TMSB. One area of research could be the development of TMSB analogs with improved pharmacological properties. In addition, TMSB could be studied in combination with other compounds to determine if it has synergistic effects. Furthermore, the mechanism of action of TMSB could be further elucidated to better understand its effects on cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
TMSB can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-tosyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as triethylamine. Other methods include the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 6-amino-1-tosyltetrahydroquinoline or with 6-hydroxy-1-tosyltetrahydroquinoline.
Scientific Research Applications
TMSB has been used in various scientific research studies, including studies on cancer, inflammation, and neurodegenerative diseases. TMSB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, TMSB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-17-7-10-23(11-8-17)33(30,31)27-13-5-6-21-16-22(9-12-24(21)27)26-32(28,29)25-19(3)14-18(2)15-20(25)4/h7-12,14-16,26H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBQVUHDYAGINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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